1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol
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Overview
Description
The compound 1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol is a complex chemical structure with potential applications in various scientific fields. It belongs to the class of pyrazolopyrimidines, a group known for their pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol can be synthesized through a multi-step process:
Starting Materials: : 3-chloro-4-methylphenylamine, pyrazole derivatives, and epichlorohydrin.
Reaction Steps
Nitration: Nitration of 3-chloro-4-methylphenylamine to form the nitro derivative.
Reduction: Reduction of the nitro group to an amine.
Cyclization: Cyclization with pyrazole derivatives to form the pyrazolopyrimidine core.
Addition: Addition of epichlorohydrin to form the final compound.
Reaction Conditions: : These reactions typically require controlled temperatures, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Large-scale production involves optimizing each step to enhance efficiency and minimize costs. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are employed to achieve industrial scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol undergoes various chemical reactions:
Oxidation: : Can be oxidized to form ketone derivatives.
Reduction: : Reduction can lead to the formation of alcohol derivatives.
Substitution: : Nucleophilic substitution reactions on the chloro group.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate under acidic conditions.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: : Employing nucleophiles like sodium azide or sodium methoxide.
Major Products Formed
Depending on the reaction type, products can include ketones, alcohols, and substituted derivatives with modifications on the aromatic ring or pyrazolopyrimidine core.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of complex organic compounds due to its functional groups and reactivity.
Biology
Investigated for its potential as a biochemical probe for enzyme activity studies.
Medicine
Explored for therapeutic applications, particularly as a kinase inhibitor in cancer research due to its ability to modulate enzyme functions.
Industry
Applied in the development of advanced materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets like enzymes and receptors:
Molecular Targets: : Kinases and other regulatory proteins.
Pathways Involved: : Inhibition of signaling pathways critical for cell growth and survival, which is significant in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
1-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol
1-((1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol
Uniqueness
1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol stands out due to the presence of the 3-chloro-4-methylphenyl group, which imparts distinct steric and electronic properties affecting its reactivity and biological activity.
Properties
IUPAC Name |
1-[[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-9-3-4-11(5-13(9)16)21-15-12(7-20-21)14(18-8-19-15)17-6-10(2)22/h3-5,7-8,10,22H,6H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAAVAMQQWLMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC(C)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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